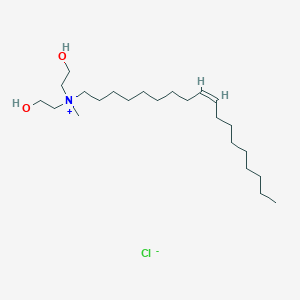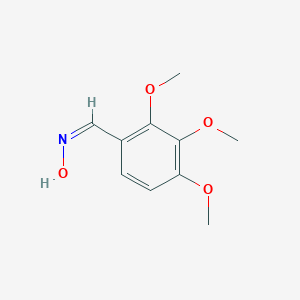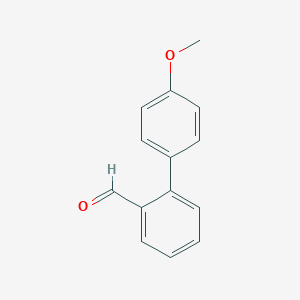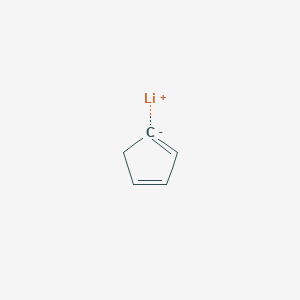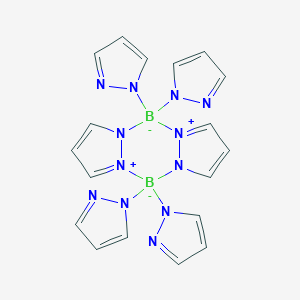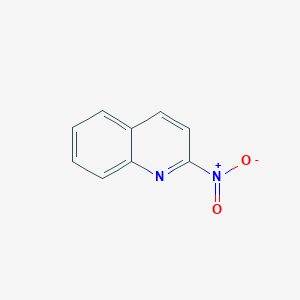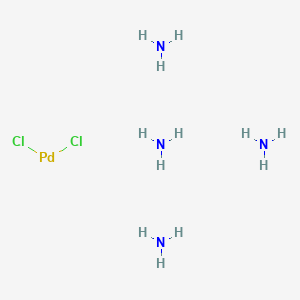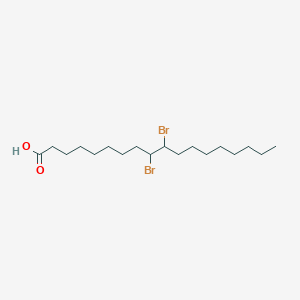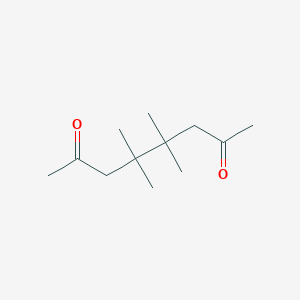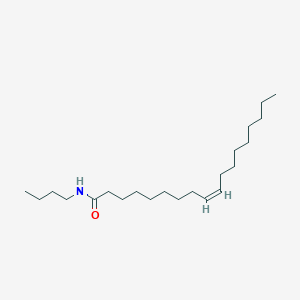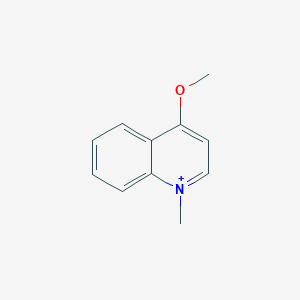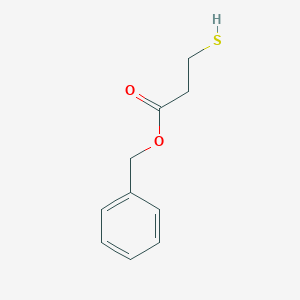
Benzyl 3-sulfanylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 3-sulfanylpropanoate is a chemical compound with the molecular formula C10H12O2S. It is also known as 3-(benzyloxy)-3-oxopropanethioate or benzyl β-oxo-β-(phenylthio) propionate. Benzyl 3-sulfanylpropanoate is a colorless liquid with a strong odor and is widely used in the chemical industry.
Wirkmechanismus
The mechanism of action of benzyl 3-sulfanylpropanoate is not well understood. However, it is believed to act as a thioesterase inhibitor, which can lead to the accumulation of acyl-CoA thioesters in cells. This, in turn, can lead to the disruption of cellular metabolism and the induction of apoptosis.
Biochemische Und Physiologische Effekte
Benzyl 3-sulfanylpropanoate has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using benzyl 3-sulfanylpropanoate in lab experiments include its availability, low cost, and ease of synthesis. However, it also has some limitations, including its strong odor and potential toxicity.
Zukünftige Richtungen
There are several future directions for research involving benzyl 3-sulfanylpropanoate. One area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, the study of its mechanism of action and its effects on cellular metabolism could lead to a better understanding of the role of thioesters in cellular processes.
Synthesemethoden
The synthesis of benzyl 3-sulfanylpropanoate involves the reaction of benzyl bromide with potassium thioacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
Benzyl 3-sulfanylpropanoate has several applications in scientific research. It is commonly used as a starting material for the synthesis of various organic compounds. It is also used as a reagent in the synthesis of thioesters and other sulfur-containing compounds.
Eigenschaften
CAS-Nummer |
16850-00-3 |
|---|---|
Produktname |
Benzyl 3-sulfanylpropanoate |
Molekularformel |
C10H12O2S |
Molekulargewicht |
196.27 g/mol |
IUPAC-Name |
benzyl 3-sulfanylpropanoate |
InChI |
InChI=1S/C10H12O2S/c11-10(6-7-13)12-8-9-4-2-1-3-5-9/h1-5,13H,6-8H2 |
InChI-Schlüssel |
DFMOIQHWZVGRSO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)CCS |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)CCS |
Synonyme |
3-Mercaptopropionic acid benzyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



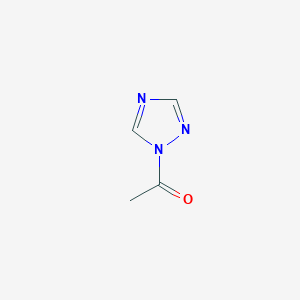
![2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B99510.png)
